molecular formula C19H27NO8S B1203029 Methylscopolammonium methylsulfate CAS No. 18067-13-5

Methylscopolammonium methylsulfate

Cat. No.: B1203029
CAS No.: 18067-13-5
M. Wt: 429.5 g/mol
InChI Key: KHMGIQHRSVLFQG-OZVSTBQFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylscopolammonium methylsulfate is a quaternary ammonium compound that acts as a muscarinic antagonist. It is commonly used in the medical field for its anticholinergic properties, which help in reducing gastric secretions and gastrointestinal motility. This compound is particularly effective in treating conditions such as peptic ulcers, motion sickness, and other gastrointestinal disorders .

Scientific Research Applications

Methylscopolammonium methylsulfate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylscopolammonium methylsulfate typically involves the methylation of scopolamine. The process begins with the extraction of scopolamine from plants like Datura or Hyoscyamus species. The extracted scopolamine is then subjected to a methylation reaction using methyl iodide or methyl sulfate under basic conditions to form methylscopolamine. This intermediate is then reacted with sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the methylation and sulfation steps .

Chemical Reactions Analysis

Types of Reactions

Methylscopolammonium methylsulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .

Mechanism of Action

Methylscopolammonium methylsulfate exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs). This inhibition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby reducing the parasympathetic nervous system’s activity. The compound primarily targets the M1, M2, and M3 subtypes of muscarinic receptors, leading to decreased gastric secretions, reduced gastrointestinal motility, and other anticholinergic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methscopolamine bromide
  • Hyoscine methobromide
  • Scopolamine methyl bromide

Comparison

Methylscopolammonium methylsulfate is unique in its specific sulfation, which enhances its solubility and stability compared to other similar compounds like methscopolamine bromide and hyoscine methobromide. This makes it particularly effective in certain pharmaceutical formulations and applications .

Properties

CAS No.

18067-13-5

Molecular Formula

C19H27NO8S

Molecular Weight

429.5 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;methyl sulfate

InChI

InChI=1S/C18H24NO4.CH4O4S/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-5-6(2,3)4/h3-7,12-17,20H,8-10H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1

InChI Key

KHMGIQHRSVLFQG-OZVSTBQFSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

18067-13-5

Related CAS

13265-10-6 (Parent)

Synonyms

Bromide, N-Methylscopolamine
DD 234
DD-234
DD234
Hyoscine Methiodide
Hyoscine Methobromide
Iodide, N-Methylscopolamine
Methiodide, Hyoscine
Methobromide, Hyoscine
Methscopolamine
Methylbromide, Scopolamine
Methylchloride, N-Methylscopolamine
Methylscopolamine Nitrate
Methylscopolammonium Methylsulfate
Methylsulfate, Methylscopolammonium
Methylsulfate, N-Methylscine
Methylsulfate, N-Methylscopolamine
N Methylscine Methylsulfate
N Methylscopolamine
N Methylscopolamine Bromide
N Methylscopolamine Iodide
N Methylscopolamine Methylchloride
N Methylscopolamine Methylsulfate
N Methylscopolamine Nitrate
N-Methylscine Methylsulfate
N-Methylscopolamine
N-Methylscopolamine Bromide
N-Methylscopolamine Iodide
N-Methylscopolamine Methylchloride
N-Methylscopolamine Methylsulfate
N-Methylscopolamine Nitrate
Nitrate, Methylscopolamine
Nitrate, N-Methylscopolamine
Scopolamine Methylbromide
Skopyl
Ulix

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylscopolammonium methylsulfate
Reactant of Route 2
Methylscopolammonium methylsulfate
Reactant of Route 3
Methylscopolammonium methylsulfate
Reactant of Route 4
Methylscopolammonium methylsulfate
Reactant of Route 5
Methylscopolammonium methylsulfate
Reactant of Route 6
Methylscopolammonium methylsulfate

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